molecular formula C42H86O7Ti B14472668 Einecs 270-553-2 CAS No. 68443-78-7

Einecs 270-553-2

Cat. No.: B14472668
CAS No.: 68443-78-7
M. Wt: 751.0 g/mol
InChI Key: SMXOIYSCCCHDJJ-UHFFFAOYSA-N
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Description

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used for its antimicrobial properties and is commonly found in disinfectants and sanitizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, the process involves the reaction of dimethylamine with benzyl chloride and a mixture of C12-C16 alkyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its amine precursors.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide exchange reactions are typically carried out using sodium bromide or sodium iodide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of tertiary amines.

    Substitution: Formation of quaternary ammonium bromides or iodides.

Scientific Research Applications

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, have a wide range of applications in scientific research:

    Chemistry: Used as phase transfer catalysts in organic synthesis.

    Biology: Employed as antimicrobial agents in laboratory settings to control microbial contamination.

    Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.

    Industry: Incorporated in cleaning products, water treatment chemicals, and fabric softeners.

Mechanism of Action

The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

  • Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
  • Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
  • Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides

Uniqueness

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, are unique due to their specific alkyl chain length distribution (C12-C16), which provides an optimal balance between hydrophobicity and antimicrobial activity. This makes them particularly effective in a wide range of applications, from household disinfectants to industrial cleaners.

Properties

CAS No.

68443-78-7

Molecular Formula

C42H86O7Ti

Molecular Weight

751.0 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid;titanium

InChI

InChI=1S/2C18H36O2.C6H14O3.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9;/h2*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3;

InChI Key

SMXOIYSCCCHDJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.[Ti]

Origin of Product

United States

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